Mecoprop-P Mecoprop-P Mecoprop-P
Mecoprop-P, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots.
(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Brand Name: Vulcanchem
CAS No.: 16484-77-8
VCID: VC21038265
InChI: InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

Mecoprop-P

CAS No.: 16484-77-8

Cat. No.: VC21038265

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Mecoprop-P - 16484-77-8

Specification

CAS No. 16484-77-8
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
Standard InChI InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Standard InChI Key WNTGYJSOUMFZEP-SSDOTTSWSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O
SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Melting Point 94.5 °C

Introduction

Chemical Structure and Properties

Chemical Identification

Mecoprop-P is chemically identified as follows:

  • Chemical name: (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid

  • CAS Registry Number: 16484-77-8

  • Molecular formula: C10H11ClO3

  • Molecular weight: 214.65 g/mol

The compound is also known by several synonyms including: (R)-MCPP, (R)-Mecoprop, Duplosan KV, OPTICA(R), Astix(TM), D(+)-MECOPROP, and several others .

Physical and Chemical Properties

Mecoprop-P possesses distinct physical and chemical characteristics that influence its behavior in agricultural applications and environmental systems. Table 1 summarizes these properties:

PropertyValue
Physical stateSolid
Melting point95 °C
Boiling point308.11°C (rough estimate)
Density1.2413 (rough estimate)
Vapor pressure0.001 Pa at 25°C
Refractive index1.5390 (estimate)
Flash point>100 °C
Recommended storage temperature0-6°C
pKa3.19±0.10 (Predicted)
Water solubility880 mg/L at 20°C
LogP-0.19 at 20°C

Table 1: Physical and chemical properties of Mecoprop-P

The compound's moderate water solubility (880 mg/L at 20°C) contributes to its mobility in soil and potential to reach water bodies . Its low vapor pressure (0.001 Pa at 25°C) indicates limited volatilization under normal environmental conditions . The acid dissociation constant (pKa) of approximately 3.19 suggests that Mecoprop-P will exist predominantly in its ionized form at environmentally relevant pH values, which significantly influences its sorption behavior in soils .

Agricultural Applications and Mode of Action

Registered Uses

Mecoprop-P is registered for use on:

  • Turf and lawns

  • Golf greens and fairways

  • Cereals, including winter and spring wheat (including durum and spelt)

The compound is often formulated in combination with other herbicides such as 2,4-D, dicamba, and MCPA to broaden the spectrum of weed control .

Mode of Action

Mecoprop-P functions as a systemic plant growth regulator. Research has shown that it acts by mimicking the plant hormone auxin (indole acetic acid), creating a hormonal imbalance that disrupts normal growth processes in susceptible plants . The herbicidal action results from multiple physiological disturbances rather than from any single mechanism .

Scientific studies have identified that Mecoprop-P binds to the TIR1-IAA7 (Transport Inhibitor Response1-Auxin-Responsive Protein IAA7) receptor in plants, which triggers a cascade of growth-related responses . This binding is stereospecific, with the R-(+)-enantiomer showing significantly higher activity compared to the S-(-)-enantiomer in model organisms like Arabidopsis thaliana .

Weed Control Spectrum

Mecoprop-P effectively controls numerous broadleaf weed species while generally sparing grasses. According to research, weeds controlled or suppressed include:

  • Common chickweed

  • Mouse-ear chickweed

  • Plantain

  • Clover species

  • Buttercup

  • Creeping Charlie

  • Black Medick

  • Canada Thistle

  • Cleavers

  • Corn Spurry

  • Lamb's Quarters

  • Stitchwort

  • Wild Mustard

Physiological Effects on Target Plants

When applied to susceptible plants, Mecoprop-P induces a characteristic pattern of symptoms including:

  • Abnormal growth and tissue proliferation

  • Epinasty of stems and leaves (downward bending)

  • Severe chloroplast damage leading to leaf chlorosis

  • Altered stomatal function

  • Reduced water consumption

  • Photosynthesis inhibition

  • Disruption of membrane integrity

  • Tissue collapse and decay

These effects occur because dicotyledonous plants (broadleaf weeds) typically display greater sensitivity to auxin-mimicking herbicides than monocotyledonous plants (grasses and cereals), providing the basis for Mecoprop-P's selective action .

Toxicological Profile

Acute Toxicity

The acute toxicity profile of Mecoprop-P has been extensively studied in laboratory animals. Table 2 summarizes key findings:

Study TypeSpeciesResultsToxicity Category
Acute oralRatLD50 = 775 mg/kgIII
Acute oral (DMAS salt)RatLD50 = 414 mg/kgII
Acute dermalRatLD50 > 2,000 mg/kgIII
Acute dermalRatLD50 = 900-2115 mg/kg-
Acute eye irritationRabbitOpacity, redness, discharge for 72 hoursI
Acute dermal irritationRabbitRedness and sloughing at 10 daysIII
Skin sensitization-Non-sensitizerN/A

Table 2: Acute toxicity profile of Mecoprop-P and its salts

Environmental Fate and Behavior

Water Contamination

Research has detected Mecoprop-P in groundwater and surface water in various regions globally. According to scientific studies, Mecoprop-P is "often found in wells and water abstractions in many areas around Europe, the UK inclusive" .

A detailed study covering two landfill sites in the Weaver/Gowy Catchment found Mecoprop-P concentrations in leachate quality ranging between 0.06 and 290 μg/L in cells. At the unsaturated zone/aquifer, observed average concentrations ranged between 0.005 and 7.96 μg/L, exceeding the EU drinking water quality standards .

For regulatory purposes, the EPA established Estimated Drinking Water Concentrations (EDWCs) for Mecoprop-P through modeling. The highest acute EDWC was determined to be 45 parts per billion (ppb), while the chronic EDWC was 18.41 ppb .

Environmental Persistence and Mobility

The compound's moderate water solubility (880 mg/L at 20°C) and relatively low octanol-water partition coefficient (LogP = -0.19 at 20°C) contribute to its potential mobility in soil systems and ability to reach water bodies . When combined with its persistence, these properties explain its frequent detection in groundwater monitoring programs.

Non-Agricultural Sources

Scientific research indicates that while extensive investigation has been conducted on agricultural sources of Mecoprop-P contamination, more work is needed on non-agricultural contributions. Studies have identified high concentrations of Mecoprop-P in landfill leachate, suggesting waste streams as significant contributors to environmental loading .

Researchers have emphasized the need for "a route map for Mecoprop-P herbicide source term contamination for mitigation and pollution management, with emphasis on both consumer and producer responsibility toward use of Mecoprop-P product" . Additionally, improved data collection on Mecoprop-P concentrations and detailed seasonal herbicide sales for non-agricultural purposes have been identified as research needs .

Environmental Risk Classification

According to the GHS, Mecoprop-P carries the following environmental hazard classifications:

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long-lasting effects

  • H411: Toxic to aquatic life with long-lasting effects

These classifications highlight the potential ecological risks associated with Mecoprop-P exposure in aquatic environments and underscore the importance of proper use and disposal practices.

Regulatory Status and Guidelines

European Union Regulation

United States Regulation

In the United States, the Environmental Protection Agency (EPA) completed a Reregistration Eligibility Decision (RED) for Mecoprop-P in 2007. This comprehensive review addressed potential risks from all registered sources and established guidelines for continued use .

Exposure ScenarioPoint of DepartureUncertainty FactorReference Dose/Level of Concern
Acute Dietary (females 13-49)NOAEL = 50 mg/kg/dayUF = 100Acute RfD = 0.5 mg/kg/day
Acute Dietary (general population)NOAEL = 175 mg/kg/dayUF = 100Acute RfD = 1.75 mg/kg/day
Chronic Dietary (all populations)NOAEL = 4 mg/kg/dayUF = 100Chronic RfD = 0.04 mg/kg/day
Incidental oral (short/intermediate-term)NOAEL = 35 mg/kg/dayUF = 100LOC = 100
Inhalation (short/intermediate-term)NOAEL = 35 mg/kg/dayUF = 100LOC = 100

Table 3: Toxicological endpoints established by the EPA for Mecoprop-P risk assessment

Risk Mitigation Measures

Regulatory authorities have established various risk mitigation measures for Mecoprop-P use, including:

  • Requirements for personal protective equipment when handling the product

  • Restrictions on application rates and timing

  • Buffer zones to protect aquatic environments

  • Reentry intervals for treated areas

  • Guidelines for proper disposal of unused product and containers

For occupational settings, Margin of Safety (MOS) calculations ranged from 50-7100, depending upon use and protective equipment, with an MOS less than 100 considered unacceptable .

Research Findings on Exposure and Effects

Mode of Action Studies

Molecular research has elucidated the mechanism by which Mecoprop-P exerts its herbicidal effect. Studies have confirmed that Mecoprop-P binds to the TIR1-IAA7 receptor in plants, mimicking the plant hormone auxin . The differential activity of R- and S-enantiomers has been studied, with research confirming the R-(+)-enantiomer (Mecoprop-P) possesses significantly greater herbicidal activity compared to the S-(-)-enantiomer in model plant systems .

Environmental Contamination Research

Studies on environmental contamination by Mecoprop-P have documented its presence in groundwater and surface water. Research investigating Mecoprop-P concentrations in landfill leachate found levels ranging from 0.06 to 290 μg/L, with corresponding groundwater concentrations ranging from 0.005 to 7.96 μg/L .

This research highlighted the need to consider non-agricultural sources of Mecoprop-P contamination, particularly waste streams that may contribute significantly to environmental loading .

Endocrine Disruption Research

Scientific investigation of the potential endocrine-disrupting properties of Mecoprop-P has yielded mixed results. Some research has indicated that Mecoprop shows anti-estrogenic activity in the yeast estrogenic screen (YES) test and anti-androgenic activity in the yeast androgenic screen (YAS) test .

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